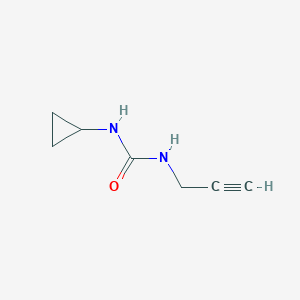
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine
Overview
Description
“3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine” is a pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular formula of “3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine” is C6H3BrF3NO . The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for the 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical form of “3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine” is solid . The SMILES string is BrC1=C (O)N=CC=C1C (F) (F)F .Scientific Research Applications
Spectroscopic and Optical Studies
- 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This research is crucial for understanding the molecular structure and properties of similar bromo-trifluoromethylpyridine compounds (H. Vural & M. Kara, 2017).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of pyrazolopyridines, which involves bromo and trifluoromethylpyridine derivatives, showcases the utility of these compounds in the creation of complex heterocyclic structures (Stephen N. Greszler & K. Stevens, 2009).
Chemical Functionalization
- Studies on the functionalization of bromo- and trifluoromethylpyridines have shown that these compounds can be converted into various carboxylic acids, demonstrating their versatility in organic synthesis (F. Cottet et al., 2004).
Acidic Properties Study
- The acidic properties of pyridines doped with various cations have been studied, which is relevant to understanding the chemical behavior of pyridine derivatives in different environments (G. Connell & J. Dumesic, 1987).
Synthesis of Aminopyrroles
- Research on the synthesis of aminopyrroles using trifluoromethyl-containing building blocks, which include pyridine derivatives, highlights the application of these compounds in synthesizing novel organic molecules (A. Khlebnikov et al., 2018).
Halogenation Studies
- Studies on the halogenation of pyridines, including bromo derivatives, provide insights into the reactivity and potential modifications of such compounds (F. Mongin et al., 1996).
Trifluoromethyl-substitution
- Research on the displacement of iodine in pyridines to introduce trifluoromethyl groups sheds light on methods to modify pyridine structures, potentially including 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine (F. Cottet & M. Schlosser, 2002).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, avoiding ingestion and inhalation, and using only under a chemical fume hood .
Future Directions
properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMEPGVXIAKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710024 | |
| Record name | 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine | |
CAS RN |
1227591-86-7 | |
| Record name | 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)






![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)
